

Spectroscopic Analysis of N-Acetyl-(+)-Pseudoephedrine: A Technical Guide

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Compound of Interest

Compound Name: N-Acetyl-(+)-Pseudoephedrine

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Introduction

N-Acetyl-(+)-Pseudoephedrine is a derivative of the sympathomimetic amine (+)-pseudoephedrine, characterized by the acetylation of the secondary amine group. With the molecular formula $C_{12}H_{17}NO_2$ and a molecular weight of 207.27 g/mol, this compound holds significance not only as a derivative of a common pharmaceutical agent but also as a chiral auxiliary in modern organic synthesis.^{[1][2]} The (1S,2S) configuration of the parent pseudoephedrine is a key feature that makes its derivatives valuable in stereoselective reactions.^[1]

Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize **N-Acetyl-(+)-Pseudoephedrine**. Detailed experimental protocols, tabulated spectral data, and workflow diagrams are presented to offer a comprehensive analytical framework.

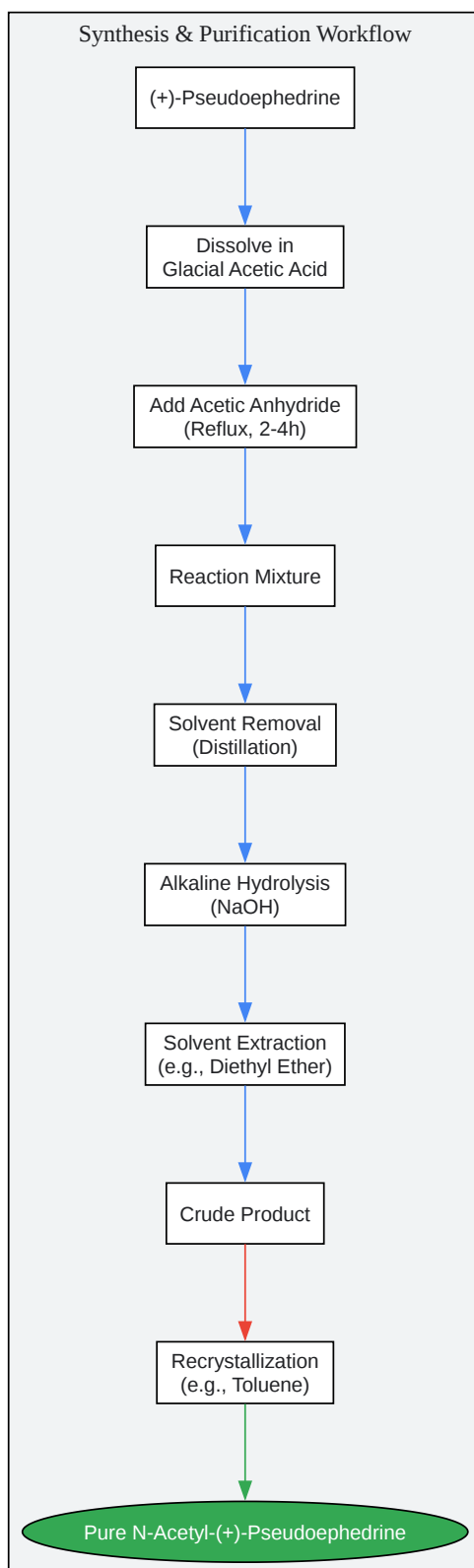
Synthesis and Sample Preparation

The synthesis of **N-Acetyl-(+)-Pseudoephedrine** is typically achieved through the N-acylation of (+)-pseudoephedrine.^[1] Acetic anhydride is a common acetylating agent for this transformation.^[3]

Experimental Protocol: N-Acetylation of (+)-Pseudoephedrine

This protocol describes a general procedure for the synthesis of **N-Acetyl-(+)-Pseudoephedrine**.

- **Dissolution:** Dissolve (+)-pseudoephedrine in a suitable solvent like glacial acetic acid.
- **Acetylation:** Add acetic anhydride to the solution. The reaction can be performed at temperatures ranging from room temperature to reflux (110-120°C) for several hours to ensure complete conversion.[\[3\]](#)
- **Work-up:** After the reaction is complete, the excess acetic acid and anhydride are removed, often by distillation.
- **Hydrolysis & Extraction:** The residue is then hydrolyzed with an alkaline solution (e.g., 20% sodium hydroxide) and the product is extracted into an organic solvent such as diethyl ether.[\[3\]](#)
- **Purification:** The extracted product can be further purified by recrystallization from a suitable solvent system (e.g., toluene) to yield pure **N-Acetyl-(+)-Pseudoephedrine**.[\[4\]](#)
- **Sample Preparation for Analysis:** For spectroscopic analysis, dissolve the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) for NMR, or prepare a KBr pellet or thin film for IR spectroscopy.[\[5\]](#) For MS, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile.[\[6\]](#)



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Caption: General workflow for the synthesis and purification of **N-Acetyl-(+)-Pseudoephedrine**.

Spectroscopic Data Analysis

The combination of IR, MS, and NMR spectroscopy provides a complete picture of the molecular structure, allowing for unambiguous identification.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups. The acetylation of pseudoephedrine results in key changes in the IR spectrum, most notably the appearance of a strong amide carbonyl absorption and the disappearance of the N-H stretching band.^[1]

Wavenumber (cm ⁻¹)	Vibration Type	Expected Appearance	Notes
3600-3200	O-H stretch	Broad	Indicates the presence of the hydroxyl group and hydrogen bonding.[1]
~3000	C-H stretch (Aromatic/Aliphatic)	Medium-Sharp	Characteristic of phenyl and alkyl groups.
1680-1630	C=O stretch (Amide)	Strong	A key diagnostic peak confirming N-acetylation.[1]
1450-1400	C-H bend (Alkyl)	Medium	From the various methyl and methine groups.[7]
760-700	C-H out-of-plane bend	Strong	Indicative of a mono-substituted benzene ring.[7]

Table 1: Expected FT-IR Absorption Bands for N-Acetyl-(+)-Pseudoephedrine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The molecular ion for **N-Acetyl-(+)-Pseudoephedrine** is expected at an m/z of 207, with its protonated form [M+H]⁺ at m/z 208.[1]

The primary fragmentation pathway involves the α-cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon with the N-acetyl-N-methylamino group.[1] Analysis of related derivatized compounds suggests key fragments.[8]

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Notes
208	$[M+H]^+$	Protonated molecular ion.[1]
207	$[M]^+$	Molecular ion.[1]
179	$[M - C_2H_4]^+$ or $[M - CO]^+$	Common fragment observed in N-acetyl-O-trimethylsilyl derivatives of ephedrines.[8]
148	$[M+H - H_2O - C_2H_3NO]^+$	Corresponds to the key fragment of the pseudoephedrine backbone after loss of water and the acetyl group.[6]
100	$[CH_3-CH=N^+(CH_3)-COCH_3]$	Diagnostic iminium ion resulting from α -cleavage, confirming the N-acetyl-N-methylamino side chain.[8]
58	$[CH_3-CH=N^+H-CH_3]$	A further fragment from the side chain, also seen in pseudoephedrine.[8]

Table 2: Predicted Mass Spectrometry Fragments for N-Acetyl-(+)-Pseudoephedrine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for detailed structural elucidation. A key feature in the NMR spectra of **N-Acetyl-(+)-Pseudoephedrine** is the presence of rotamers (conformational isomers) due to restricted rotation around the amide N-C(O) bond. This can lead to the doubling of signals for nuclei near the amide group, including the N-methyl, acetyl methyl, and backbone protons/carbons.[1]

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Notes
7.5 - 7.2	Multiplet	Phenyl-H	5 protons of the aromatic ring.[1]
~5.5	Doublet	CH-OH	Benzylic proton. May appear as two distinct signals due to rotamers.[1]
4.0 - 3.5	Multiplet	CH-N	Proton adjacent to the nitrogen.
~2.7	Singlet	N-CH ₃	N-methyl group. May show two signals for rotamers.[1]
~2.1	Singlet	Acetyl-CH ₃	Acetyl methyl group. May also show two signals.[1]
~1.1	Doublet	C-CH ₃	Methyl group on the backbone.[9]

Table 3: Predicted ¹H NMR Chemical Shifts for N-Acetyl-(+)-Pseudoephedrine.

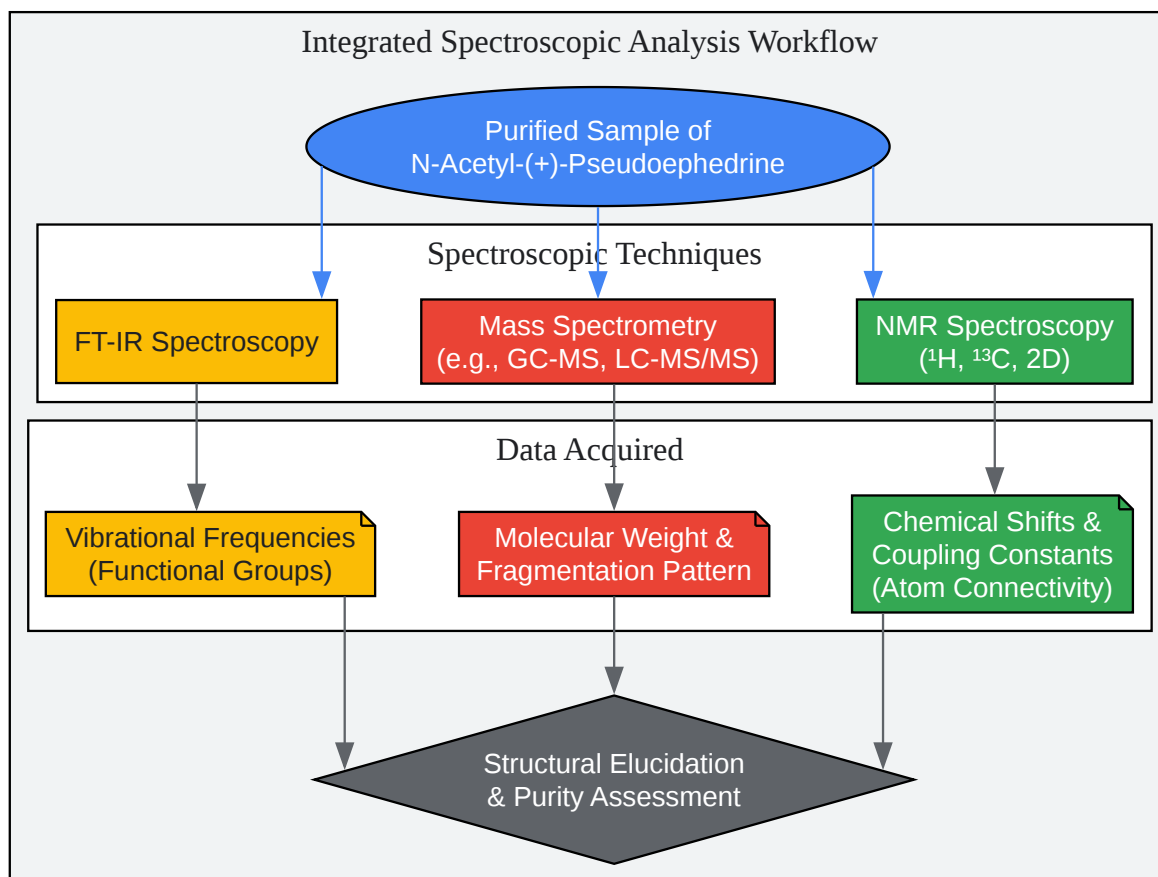
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment	Notes
~170	C=O	Amide carbonyl carbon.[1]
140 - 125	Aromatic C	6 carbons of the phenyl ring.[1]
~77	C-OH	Carbon bearing the hydroxyl group.[9]
~63	C-N	Carbon bearing the N-acetylamino group.[9][10]
~33	N-CH ₃	N-methyl carbon.[9][10]
~22	Acetyl-CH ₃	Acetyl methyl carbon.
~14	C-CH ₃	Backbone methyl carbon.[9][10]

Table 4: Predicted ¹³C NMR Chemical Shifts for N-Acetyl-(+)-Pseudoephedrine.

Integrated Analytical Workflow

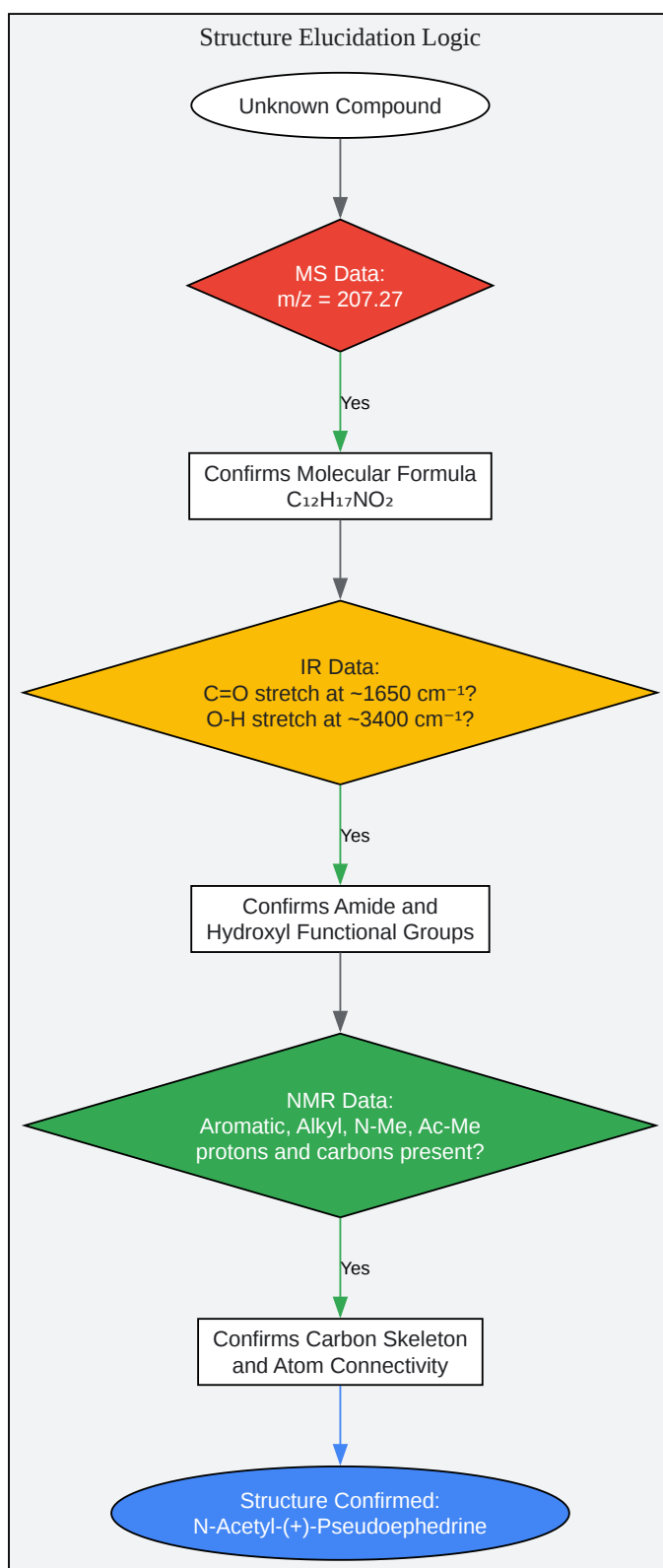
A systematic approach combining synthesis, purification, and multi-technique spectroscopic analysis is crucial for the definitive characterization of **N-Acetyl-(+)-Pseudoephedrine**.



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Caption: Workflow for the spectroscopic analysis and structural confirmation of the target compound.

The logical process of combining data from these techniques allows for a confident structural assignment.



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Caption: Logical flow for confirming the structure using complementary spectroscopic data.

Conclusion

The analytical characterization of **N-Acetyl-(+)-Pseudoephedrine** is reliably achieved through the combined application of FT-IR, Mass Spectrometry, and NMR spectroscopy. Key diagnostic markers include the strong amide carbonyl absorption in the IR spectrum, a molecular ion at m/z 207 and a characteristic fragmentation pattern in MS, and distinct chemical shifts in ^1H and ^{13}C NMR spectra, which often show doubling of signals due to the presence of rotamers. The methodologies and data presented in this guide provide a robust framework for the synthesis, purification, and comprehensive spectroscopic identification of **N-Acetyl-(+)-Pseudoephedrine**, supporting its use in pharmaceutical research and asymmetric synthesis.

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